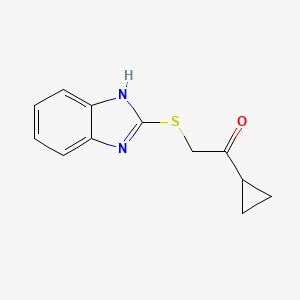

2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone

Beschreibung

2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone is a benzimidazole derivative characterized by a cyclopropylethanone moiety linked via a thioether bridge to the benzimidazole core. This compound is commercially available (CAS: 142313-55-1, 1g = USD 210) and is synthesized via Grignard reactions involving 2-cyclopropylbenzimidazole salts followed by hydrolysis . Structural characterization employs ¹H NMR, IR, and MS, with the cyclopropyl group contributing to unique steric and electronic properties .

Eigenschaften

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c15-11(8-5-6-8)7-16-12-13-9-3-1-2-4-10(9)14-12/h1-4,8H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVWSZHDXNJBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CSC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350686 | |

| Record name | 2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27784-55-0 | |

| Record name | 2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone typically involves the reaction of 1H-benzimidazole-2-thiol with a cyclopropyl ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the cyclopropyl ketone can be reduced to form alcohols.

Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfur atom can form coordination bonds with metal ions, affecting the function of metalloproteins. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations :

- Synthetic Flexibility : The Grignard-based synthesis of the target compound contrasts with microwave-assisted methods for 1-cyclopropylbenzimidazole derivatives, suggesting scalability challenges .

Substituent Impact on Reactivity and Stability

Substituents on the benzimidazole ring critically influence reaction pathways:

- Electron-donating groups (e.g., -OCH₃) favor benzimidazo[2,1-b]thiazole formation (e.g., 66% yield for 4b in Entry 3) .

- Electron-withdrawing groups (e.g., -NO₂) stabilize 3-(1H-benzimidazol-2-ylthio)chromone derivatives (66% yield for 3c) .

- Cyclopropylethanone Group: The cyclopropyl ring’s high ring strain may increase reactivity in nucleophilic additions, while the ketone moiety offers a site for further derivatization .

Physicochemical and Commercial Comparison

Biologische Aktivität

2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone, a compound featuring a benzimidazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound consists of a benzimidazole ring linked to a cyclopropylethanone structure via a thioether bond. The presence of sulfur in the structure may contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.

- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways that are critical for various physiological functions.

- Antimicrobial Activity : The benzimidazole nucleus is known for its broad-spectrum antimicrobial properties. This compound may exert bactericidal or bacteriostatic effects against a range of pathogens.

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related benzimidazole derivatives typically range from 12.5 to 250 μg/mL against various bacterial strains (Kathrotiya & Patel, 2013; Singh et al., 2017).

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 50 | S. typhi |

| Compound B | 62.5 | S. aureus |

| Compound C | 12.5 | E. coli |

Anticancer Activity

Benzimidazole derivatives have also been studied for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds bearing the benzimidazole moiety have shown promising results in inhibiting tumor growth in various cancer cell lines (Fei & Zhou, 2021).

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzimidazole derivatives against clinical isolates of bacteria and fungi. Compounds exhibited varying degrees of effectiveness, with some showing significant inhibition comparable to standard antibiotics (Birajdar et al., 2013).

- Anticancer Screening : Another research effort focused on synthesizing benzimidazole-based compounds and assessing their cytotoxicity against human cancer cell lines. Results indicated that certain derivatives led to a marked decrease in cell viability, suggesting their potential as anticancer agents (Wang et al., 2015).

Comparative Analysis

When compared to other benzimidazole derivatives, this compound may exhibit distinct biological activities due to its unique structural features:

| Compound | Structure | Activity Profile |

|---|---|---|

| Compound D | Benzimidazole with methoxy group | Antimicrobial, Anticancer |

| Compound E | Benzimidazole with nitro group | Antiviral, Anti-inflammatory |

| This compound | Benzimidazole-thioether | Antimicrobial, Potential anticancer |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone, and how can purity be ensured?

- Methodology :

- Step 1 : Start with 1H-benzimidazole derivatives and cyclopropane carbonyl precursors. For example, reflux 1H-benzimidazole with acetyl chloride to form intermediates like 1-(1H-benzimidazol-2-yl)ethanone .

- Step 2 : Introduce the thioether linkage via nucleophilic substitution using thiourea or mercaptoacetic acid under controlled pH (e.g., acidic conditions) .

- Step 3 : Purify via recrystallization (methanol/water) and validate purity using HPLC (>95%) or melting-point analysis.

- Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to avoid byproducts like disulfides .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Recommended Techniques :

- 1H/13C-NMR : Assign peaks for the benzimidazole ring (δ 7.1–7.8 ppm for aromatic protons) and cyclopropyl ketone (δ 1.2–1.5 ppm for cyclopropyl CH2) .

- IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) bonds .

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 245.3) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the compound’s interaction with biological targets (e.g., serotonin receptors)?

- Methodology :

- Docking : Use AutoDock Vina or Schrödinger Suite to model binding to 5-HT receptors. Prioritize hydrogen bonding between the benzimidazole NH and receptor residues (e.g., Asp3.32) .

- Dynamics Simulations : Run 100-ns MD simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Data Interpretation : Correlate docking scores (e.g., −8.5 kcal/mol) with in vitro activity (e.g., IC50 values) to validate predictions .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting cytotoxicity results)?

- Approach :

- Assay Selection : Use orthogonal assays (e.g., SRB for protein content and MTT for mitochondrial activity) to cross-validate cytotoxicity.

- Structural Analogues : Compare activity with derivatives (e.g., ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate) to identify structure-activity relationships (SAR) .

Critical Analysis of Evidence

- Synthesis Contradictions : uses acetyl chloride for ketone formation, while employs hydrazine for hydrazide derivatives. Researchers must optimize reagents based on solubility and reactivity.

- Biological Activity : highlights antidepressant potential via TST, but lacks cytotoxicity data. Pair such studies with SRB assays to rule out false positives from cell stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.